molecular formula C21H31N5O2 B608126 AZ1495 CAS No. 2196204-23-4

AZ1495

Cat. No.: B608126
CAS No.: 2196204-23-4
M. Wt: 385.51
InChI Key: DJVYXMINSBMUHH-QAQDUYKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ1495 is a potent, orally active inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). It is a weak base with favorable physicochemical and kinase selectivity for both IRAK4 and IRAK1. The compound has shown significant potential in the research of diffuse large B-cell lymphoma (DLBCL) due to its ability to inhibit IRAK4 with an IC50 value of 0.005 micromolar and IRAK1 with an IC50 value of 0.023 micromolar .

Preparation Methods

The synthesis of AZ1495 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including solutions in dimethyl sulfoxide (DMSO) and as a solid .

Chemical Reactions Analysis

AZ1495 undergoes several types of chemical reactions, primarily focusing on its inhibitory effects on kinase activity. The compound exhibits kinase selectivity for IRAK4 and IRAK1, with IC50 values of 0.005 micromolar and 0.023 micromolar, respectively. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and induces cell death in specific cell lines .

Scientific Research Applications

AZ1495 has a wide range of scientific research applications, particularly in the fields of immunology, inflammation, and oncology. It is used to study the inhibition of IRAK4 and its effects on NF-κB activation, which is crucial in the pathogenesis of various cancers, including DLBCL. The compound has also been used in combination with other inhibitors, such as Bruton’s tyrosine kinase (BTK) inhibitors, to enhance its efficacy in inducing cell death in lymphoma cell lines .

Mechanism of Action

AZ1495 exerts its effects by inhibiting IRAK4, a kinase involved in the signaling pathways of interleukin-1 receptors and toll-like receptors. This inhibition prevents the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune responses. By blocking NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and induces apoptosis in cancer cells .

Comparison with Similar Compounds

AZ1495 is unique in its high selectivity and potency for IRAK4 inhibition. Similar compounds include other IRAK4 inhibitors such as IRAK4-IN-24, PROTAC IRAK4 degrader-8, and IRAK4-IN-28. These compounds also target IRAK4 but may differ in their selectivity, potency, and pharmacokinetic properties .

Properties

IUPAC Name

N-(4-morpholin-4-ylcyclohexyl)-5-(oxan-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c1-3-17(26-7-11-28-12-8-26)4-2-16(1)25-21-19-18(15-5-9-27-10-6-15)13-22-20(19)23-14-24-21/h13-17H,1-12H2,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVYXMINSBMUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=NC3=C2C(=CN3)C4CCOCC4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.